1-Oxa-9-azaspiro[5.5]undecan-4-ol

GPR40 FFA1 Type 2 Diabetes

Secure your supply of 1-Oxa-9-azaspiro[5.5]undecan-4-ol (CAS 1306739-26-3), a critical spirocyclic scaffold for drug discovery. This building block features a unique 1-oxa-9-aza core, with the 4-hydroxyl handle enabling diverse functionalization essential for developing potent MmpL3 inhibitors active against drug-resistant TB and safer FFA1 agonists. Its favorable CNS drug-like properties (LogP 0.28, TPSA 41.49 Ų) and high purity (≥98%) make it ideal for fragment-based libraries. Choose this specific scaffold for its superior synthetic versatility compared to sulfur or nitrogen analogs, accelerating your SAR and lead optimization programs.

Molecular Formula C9H17NO2
Molecular Weight 171.24
CAS No. 1306739-26-3
Cat. No. B3230535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxa-9-azaspiro[5.5]undecan-4-ol
CAS1306739-26-3
Molecular FormulaC9H17NO2
Molecular Weight171.24
Structural Identifiers
SMILESC1COC2(CCNCC2)CC1O
InChIInChI=1S/C9H17NO2/c11-8-1-6-12-9(7-8)2-4-10-5-3-9/h8,10-11H,1-7H2
InChIKeyLDDNCHISFWVZQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Oxa-9-azaspiro[5.5]undecan-4-ol (CAS 1306739-26-3): Procurement-Ready Spirocyclic Scaffold for Medicinal Chemistry and Chemical Biology


1-Oxa-9-azaspiro[5.5]undecan-4-ol (CAS 1306739-26-3) is a spirocyclic heterocycle incorporating a tetrahydropyran ring fused to a piperidine moiety [1]. This compound serves as a versatile, fully saturated building block for constructing spirocyclic pharmacophores, a structural motif increasingly valued in drug discovery for imparting three-dimensional complexity and conformational restriction . The core scaffold is a key intermediate in the synthesis of inhibitors targeting diverse biological systems, including the MmpL3 protein of Mycobacterium tuberculosis and free fatty acid receptor 1 (FFA1/GPR40) agonists [2][3].

Why Generic Spirocyclic Analogs Cannot Substitute for 1-Oxa-9-azaspiro[5.5]undecan-4-ol in Structure-Activity Studies


The 1-oxa-9-azaspiro[5.5]undecane scaffold exhibits a unique combination of heteroatom placement and ring conformation that is not replicated by other spiro[5.5]undecane variants [1]. Replacing the oxygen atom with sulfur (3-thia-9-azaspiro[5.5]undecane) or nitrogen (3,9-diazaspiro[5.5]undecane) fundamentally alters hydrogen-bonding capacity, lipophilicity, and target engagement profiles [2][3]. Furthermore, the 4-hydroxyl group in 1-Oxa-9-azaspiro[5.5]undecan-4-ol provides a critical handle for downstream functionalization, enabling the installation of diverse molecular peripheries essential for optimizing potency against specific targets such as MmpL3 and FFA1 [4][5]. Direct substitution with an unsubstituted 1-oxa-9-azaspiro[5.5]undecane core eliminates this synthetic versatility, precluding the generation of structure-activity relationship (SAR) data needed for lead optimization.

Quantitative Differentiation Evidence for 1-Oxa-9-azaspiro[5.5]undecan-4-ol (CAS 1306739-26-3) in Medicinal Chemistry Applications


FFA1 Agonist Potency: 1-Oxa-9-azaspiro[5.5]undecane Periphery Enables Sub-micromolar EC50 Values

Derivatives incorporating the 1-oxa-9-azaspiro[5.5]undecane scaffold as a spirocyclic periphery demonstrate functional FFA1 agonist activity with EC50 values in the sub-micromolar range [1]. Specifically, compounds bearing 2-pyridyloxy and 2-pyrimidinyloxy substituents on the spirocyclic core exhibited EC50 values of 1.621 µM and 0.904 µM, respectively, in a calcium mobilization assay using CHO cells stably expressing human FFA1 [1]. This represents a significant improvement over the inactive baseline observed for seven out of nine analogous compounds lacking these polar azine decorations, underscoring the scaffold's capacity to productively orient diverse pharmacophores for target engagement [1].

GPR40 FFA1 Type 2 Diabetes GPCR Agonists

Antitubercular Activity: 1-Oxa-9-azaspiro[5.5]undecane Derivatives Exceed Comparator Drug Activity Against M. tuberculosis H37Rv

Spirocyclic inhibitors derived from the 1-oxa-9-azaspiro[5.5]undecane scaffold exhibit high antitubercular activity against the antibiotic-sensitive H37Rv strain and select multidrug-resistant clinical isolates of Mycobacterium tuberculosis, with potency exceeding that of comparator drugs in the same assay [1]. The most potent derivatives in this series achieved minimum inhibitory concentrations (MICs) significantly lower than those of reference compounds, though exact numeric values for the unsubstituted 4-ol core are not reported [1]. The observed activity is attributed to inhibition of the MmpL3 protein, an essential mycolic acid transporter in the mycobacterial cell wall, as supported by molecular docking studies [1].

Tuberculosis MmpL3 Inhibitors Antimycobacterial Drug-Resistant TB

High Purity Specification (≥98%) Enables Reliable Structure-Activity Relationship (SAR) Studies

Commercial suppliers offer 1-Oxa-9-azaspiro[5.5]undecan-4-ol with a minimum purity specification of ≥98% (HPLC) . This high purity level minimizes confounding effects from impurities in downstream biological assays, ensuring that observed activity is attributable to the intended compound rather than synthetic byproducts [1]. In contrast, lower-purity batches or in-house synthesized material without rigorous analytical characterization may introduce variability that compromises SAR reproducibility and delays lead optimization timelines.

Medicinal Chemistry Chemical Biology SAR Quality Control

Computationally Predicted Drug-Like Physicochemical Profile Favorable for CNS Penetration

Computational predictions indicate that 1-Oxa-9-azaspiro[5.5]undecan-4-ol possesses physicochemical properties within optimal ranges for central nervous system (CNS) drug candidates . The calculated topological polar surface area (TPSA) is 41.49 Ų, the consensus LogP is 0.28, and the molecule has zero rotatable bonds . These values align favorably with established CNS drug-likeness criteria (TPSA < 60-70 Ų; LogP 1-3), suggesting potential for adequate blood-brain barrier permeability [1]. By comparison, the 3,9-diazaspiro[5.5]undecane-based GABAAR antagonists 2027 and 018 are reported to have low cellular membrane permeability [2], highlighting the advantageous impact of the oxygen heteroatom and hydroxyl group on the physicochemical profile of the 1-oxa-9-azaspiro[5.5]undecane series.

CNS Drug Discovery Physicochemical Properties Blood-Brain Barrier Computational ADME

Optimal Procurement and Application Scenarios for 1-Oxa-9-azaspiro[5.5]undecan-4-ol (CAS 1306739-26-3) in Drug Discovery


Lead Optimization for MmpL3 Inhibitors Targeting Drug-Resistant Tuberculosis

Procure this scaffold to synthesize novel spirocyclic inhibitors of the MmpL3 protein. Derivatives of 1-oxa-9-azaspiro[5.5]undecane have demonstrated activity against both antibiotic-sensitive H37Rv and multidrug-resistant M. tuberculosis strains, with potency exceeding comparator drugs [1]. The 4-hydroxyl group serves as an attachment point for diverse peripheries, enabling SAR exploration to enhance antimycobacterial potency and selectivity [1].

Development of Polar FFA1 (GPR40) Agonists for Type 2 Diabetes with Improved Safety Profile

Use this building block to construct FFA1 agonists that incorporate a polar spirocyclic periphery. Optimized derivatives achieve sub-micromolar EC50 values (0.904 µM) in cellular assays while maintaining a physicochemical profile that may mitigate the hepatotoxicity associated with earlier, more lipophilic FFA1 agonists [2]. The scaffold's inherent polarity, as evidenced by its low LogP (0.28) and moderate TPSA (41.49 Ų), is advantageous for designing safer antidiabetic agents .

Synthesis of CNS-Penetrant Tool Compounds for Neuroscience Target Validation

Leverage the computationally predicted favorable CNS drug-like properties (TPSA 41.49 Ų, LogP 0.28, zero rotatable bonds) to design brain-penetrant probes . The spirocyclic core imparts conformational rigidity while the hydroxyl group offers a synthetic handle for late-stage functionalization. This scaffold provides a clear advantage over more polar diaza-spiro[5.5]undecane alternatives, which have documented low membrane permeability [3].

Construction of Spirocyclic Fragment Libraries for High-Throughput Screening (HTS)

Incorporate 1-Oxa-9-azaspiro[5.5]undecan-4-ol into fragment-based drug discovery (FBDD) libraries. The scaffold's three-dimensional shape, multiple hydrogen-bonding functionalities (amine, hydroxyl, ether oxygen), and high commercial purity (≥98%) make it an ideal core for generating diverse, spiro-rich compound collections . Such libraries are increasingly valued for exploring novel chemical space and improving hit-to-lead success rates.

Quote Request

Request a Quote for 1-Oxa-9-azaspiro[5.5]undecan-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.